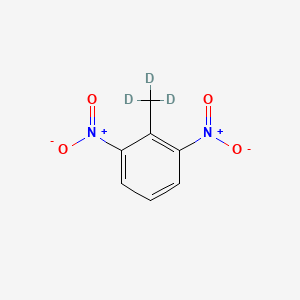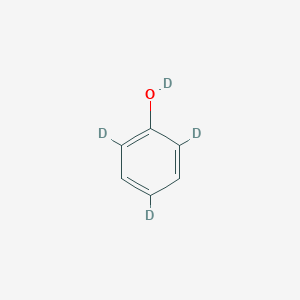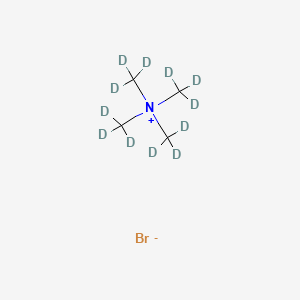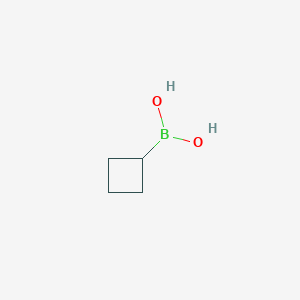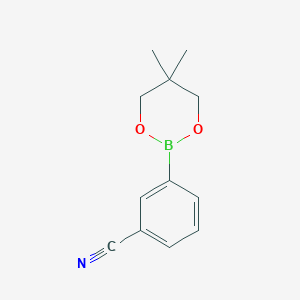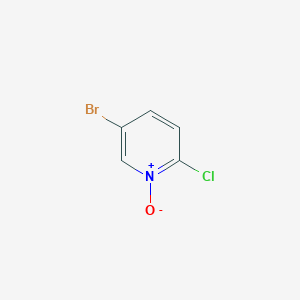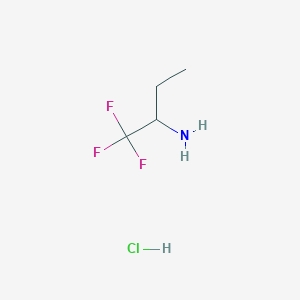
1,1,1-Trifluoro-2-butanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-butanamine hydrochloride, also known as 1-(Trifluoromethyl)propylamine hydrochloride, is a chemical compound with the molecular formula C4H8F3N · HCl . It has a molecular weight of 163.57 g/mol .
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-2-butanamine hydrochloride involves reaction conditions with sodium nitrite in perchloric acid . The yield of the reaction is reported to be 60% .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2-butanamine hydrochloride consists of a butanamine backbone with three fluorine atoms attached to the second carbon atom . The molecule also includes a hydrochloride group .
Physical And Chemical Properties Analysis
1,1,1-Trifluoro-2-butanamine hydrochloride has a molecular weight of 163.57 g/mol . It has two hydrogen bond donor counts and four hydrogen bond acceptor counts . The compound has a rotatable bond count of one . The exact mass and monoisotopic mass of the compound are 163.0375615 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
- Ytterbium(III) Complexes Synthesis: The synthesis of ytterbium(III) complexes using various β-diketones, including 1,1,1-trifluoro-2-butanamine hydrochloride, was studied. These complexes were characterized for their structural and luminescence properties (Martín‐Ramos et al., 2013).
Chemical Synthesis and Reaction Studies
- Regioselectivity in Synthesis: Research into the regioselectivity of synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from reactions involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones was conducted (Martins et al., 2012).
- Synthesis of Trifluoromethylated Furan Derivatives: The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones leading to the formation of new trifluoromethylated furan derivatives was explored (Mosslemin et al., 2004).
Analytical and Physical Chemistry Applications
- Investigation in Enantiomer Synthesis: A study on the synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine, highlighting the challenges and intricacies in the stereochemistry involved (Packer et al., 2017).
- Heterocyclic Compounds Synthesis: Reactions involving 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one were studied for the production of various novel trifluoromethylated heterocyclic compounds (Barabanov et al., 2012).
Environmental Impact and Safety
- Trifluoroacetate Environmental Impact: The study on the atmospheric degradation of compounds like 1,1,1-trifluoro-2-butanamine hydrochloride and the environmental accumulation of trifluoroacetate highlighted environmental concerns (Jordan & Frank, 1999).
- Solubility and Diffusivity in Ionic Liquids: Research on the solubility and diffusivity of hydrofluorocarbons, including derivatives of 1,1,1-trifluoro-2-butanamine hydrochloride, in room-temperature ionic liquids provided insights into their physical properties (Shiflett & Yokozeki, 2006).
Safety And Hazards
1,1,1-Trifluoro-2-butanamine hydrochloride is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
Eigenschaften
IUPAC Name |
1,1,1-trifluorobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUMYAARUOVRFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545200 |
Source


|
| Record name | 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-butanamine hydrochloride | |
CAS RN |
758-33-8 |
Source


|
| Record name | 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluorobutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


